Sphingosylphosphorylcholine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H49N2O5P |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

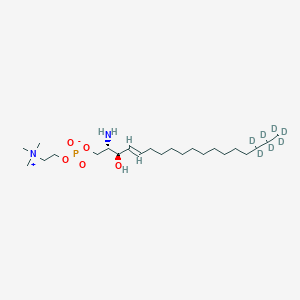

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i1D3,5D2,6D2 |

InChI Key |

JLVSPVFPBBFMBE-SPXZQVPJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Sphingosylphosphorylcholine-d7: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of Sphingosylphosphorylcholine-d7 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (SPC-d7), a deuterated analogue of the bioactive lipid Sphingosylphosphorylcholine (SPC). While the specific discovery and historical timeline of SPC-d7 are not extensively documented, its development is intrinsically linked to the advancement of quantitative lipidomics and the need for reliable internal standards in mass spectrometry. This guide will delve into the synthesis, analytical applications, and the well-established biological roles of its non-deuterated counterpart, SPC, providing researchers with the necessary information to effectively utilize SPC-d7 in their studies.

Discovery and History: The Advent of Deuterated Standards in Lipidomics

The discovery of this compound is not marked by a single seminal publication but rather evolved from the necessity for robust internal standards in the field of lipidomics. The study of bioactive lipids like Sphingosylphosphorylcholine (SPC) has been propelled by the development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core principle behind the use of a deuterated standard like SPC-d7 is to provide a compound that is chemically identical to the analyte of interest (SPC) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the standard to be distinguished from the endogenous analyte in a mass spectrometer, while its identical chemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the endogenous lipid.

Synthesis of Deuterated Sphingosylphosphorylcholine

The synthesis of this compound is a multi-step process that typically involves the preparation of a deuterated sphingosine (B13886) backbone followed by the addition of the phosphocholine (B91661) headgroup. While a specific protocol for d7-SPC is not publicly detailed, a general synthetic strategy can be inferred from published methods for other deuterated sphingolipids.

A plausible synthetic route would involve:

-

Synthesis of a Deuterated Sphingoid Base: This is the critical step for introducing the deuterium labels. For a d7-labeled compound, this would likely involve the use of deuterated starting materials or reagents at a late stage of the synthesis of the sphingosine backbone to introduce deuterium atoms at specific, stable positions.

-

Protection of Functional Groups: The amino and hydroxyl groups of the deuterated sphingosine are protected to prevent unwanted side reactions in subsequent steps.

-

Phosphorylation: The protected deuterated sphingosine is then reacted with a phosphorylating agent to introduce the phosphate (B84403) group.

-

Addition of the Choline (B1196258) Headgroup: A choline-containing reagent is then coupled to the phosphate group.

-

Deprotection: Finally, the protecting groups are removed to yield the final this compound molecule.

The precise positions of the seven deuterium atoms in commercially available SPC-d7 are typically on the terminal methyl groups of the choline moiety and/or on the sphingoid base. The exact location is crucial for ensuring the stability of the label and preventing H/D exchange.

Analytical Applications: The Role of SPC-d7 in Quantitative Mass Spectrometry

This compound is primarily used as an internal standard for the accurate quantification of endogenous SPC in biological samples using LC-MS/MS.[1] Its utility stems from its ability to mimic the behavior of natural SPC during the analytical process, thereby correcting for any sample loss or variability in instrument response.

Experimental Protocol: Quantification of SPC in Biological Samples using LC-MS/MS with SPC-d7 Internal Standard

This protocol provides a general framework for the quantification of SPC. Specific parameters may need to be optimized based on the sample matrix and the LC-MS/MS system used.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Organic solvents (e.g., methanol, acetonitrile (B52724), chloroform)

-

Formic acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of this compound solution of known concentration.

-

Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform (B151607) and methanol.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic phase containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

-

Detect SPC and SPC-d7 using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous SPC and the SPC-d7 internal standard.

-

Calculate the ratio of the peak area of SPC to the peak area of SPC-d7.

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of SPC and a fixed concentration of SPC-d7.

-

Determine the concentration of SPC in the biological sample by interpolating its peak area ratio on the calibration curve.

-

Data Presentation: Quantitative Analysis of SPC

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format.

| Sample ID | Peak Area (SPC) | Peak Area (SPC-d7) | Peak Area Ratio (SPC/SPC-d7) | Concentration (ng/mL or pmol/mg protein) |

| Control 1 | ||||

| Control 2 | ||||

| Treatment 1 | ||||

| Treatment 2 |

Biological Significance and Signaling Pathways of Sphingosylphosphorylcholine

The interest in accurately quantifying SPC stems from its diverse biological activities. SPC is a bioactive lipid that acts as an intracellular and extracellular signaling molecule, influencing a variety of cellular processes.

Overview of SPC Signaling

SPC exerts its effects through multiple signaling pathways, often in a cell-type-specific manner. Key signaling events initiated by SPC include the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the release of arachidonic acid. While dedicated high-affinity receptors for SPC have been elusive, some of its effects are thought to be mediated through receptors for the related lipid, sphingosine-1-phosphate (S1P).

Signaling Pathway Diagrams

Caption: Overview of Sphingosylphosphorylcholine (SPC) signaling pathways.

Experimental Protocols for Studying SPC Signaling

This assay measures the ability of SPC to induce an increase in intracellular calcium concentration.

Materials:

-

Cells of interest (e.g., fibroblasts, endothelial cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Sphingosylphosphorylcholine (SPC)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Cell Culture and Dye Loading:

-

Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to the desired confluency.

-

Wash the cells with assay buffer.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement of Calcium Mobilization:

-

Place the plate in the fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Add SPC at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after SPC addition.

-

Plot the ΔF or the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) as a function of SPC concentration to generate a dose-response curve.

-

Data Presentation:

| SPC Concentration (µM) | Peak Fluorescence Intensity | Baseline Fluorescence Intensity | Δ Fluorescence (Peak - Baseline) |

| 0 (Control) | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

This assay determines the effect of SPC on the activity of Protein Kinase C.

Materials:

-

Cells of interest

-

Sphingosylphosphorylcholine (SPC)

-

PKC activity assay kit (commercially available kits often use a specific peptide substrate and [γ-³²P]ATP or a fluorescent probe)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with SPC at various concentrations for a specified time.

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysate.

-

Determine the protein concentration of the lysate.

-

-

PKC Activity Measurement:

-

Follow the protocol provided with the PKC activity assay kit. This typically involves:

-

Adding a defined amount of cell lysate to a reaction mixture containing the PKC substrate, ATP (often radiolabeled), and necessary co-factors.

-

Incubating the reaction at 30°C for a set time to allow for phosphorylation of the substrate.

-

Stopping the reaction.

-

Separating the phosphorylated substrate from the unreacted ATP.

-

Quantifying the amount of phosphorylated substrate, which is proportional to the PKC activity.

-

-

-

Data Analysis:

-

Calculate the PKC activity (e.g., in pmol of phosphate incorporated per minute per mg of protein).

-

Compare the PKC activity in SPC-treated cells to that in control (untreated) cells.

-

Data Presentation:

| SPC Concentration (µM) | PKC Activity (pmol/min/mg protein) | Fold Change vs. Control |

| 0 (Control) | 1.0 | |

| 1 | ||

| 10 | ||

| 50 |

This assay measures the release of arachidonic acid from cells in response to SPC stimulation.

Materials:

-

Cells of interest

-

[³H]-Arachidonic acid or a non-radioactive alternative

-

Sphingosylphosphorylcholine (SPC)

-

Cell culture medium

-

Scintillation counter (for radioactive assays) or a suitable detection system for non-radioactive methods

Procedure:

-

Cell Labeling:

-

Incubate cells with [³H]-Arachidonic acid for several hours to allow for its incorporation into the cell membranes.

-

Wash the cells thoroughly to remove unincorporated [³H]-Arachidonic acid.

-

-

Stimulation and Measurement:

-

Incubate the labeled cells with SPC at various concentrations for a defined period.

-

Collect the cell culture supernatant.

-

Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of released arachidonic acid.

-

Lyse the cells and measure the radioactivity in the cell lysate to determine the total incorporated radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release as: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)) x 100.

-

Plot the percentage of release as a function of SPC concentration.

-

Data Presentation:

| SPC Concentration (µM) | Radioactivity in Supernatant (CPM) | Total Incorporated Radioactivity (CPM) | % Arachidonic Acid Release |

| 0 (Control) | |||

| 1 | |||

| 10 | |||

| 50 |

Conclusion

This compound is an indispensable tool for researchers studying the roles of SPC in health and disease. Its use as an internal standard in LC-MS/MS enables accurate and precise quantification of endogenous SPC, which is critical for understanding its regulation and function. This technical guide has provided an overview of the rationale for using SPC-d7, a general synthetic approach, detailed protocols for its application in quantitative analysis, and methods to investigate the signaling pathways of its non-deuterated counterpart. By employing these methodologies, researchers can further elucidate the complex biology of this important bioactive lipid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Role of Sphingosylphosphorylcholine-d7 in Cells

Abstract

Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a pivotal role as both an extracellular and intracellular signaling molecule. It is implicated in a multitude of cellular processes, including mitogenesis, cell differentiation, inflammation, and calcium homeostasis. Elevated levels of SPC are associated with various pathological conditions, such as ovarian cancer and Niemann-Pick disease. This compound (SPC-d7) is a deuterated isotopologue of SPC. Due to their identical chemical and biological properties, SPC-d7 serves as an invaluable internal standard for the accurate quantification of endogenous SPC in biological matrices using mass spectrometry.[1][2] This guide provides a comprehensive overview of the biological functions of SPC, its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.

Introduction to Sphingosylphosphorylcholine (SPC) and SPC-d7

Sphingosylphosphorylcholine is a metabolite of sphingomyelin, found endogenously in blood plasma and associated with lipoproteins.[3][4] It exerts a wide range of biological effects by activating specific cell surface receptors and modulating intracellular targets.[3][5] While structurally similar to sphingosine-1-phosphate (S1P), another well-studied sphingolipid, SPC often triggers distinct signaling pathways and cellular responses.[6][7]

SPC-d7 is a synthetic, stable isotope-labeled version of SPC. The deuterium (B1214612) atoms do not alter its biological activity but provide a distinct mass signature. This makes SPC-d7 an ideal tool for researchers, particularly in the field of lipidomics, where it is used as an internal standard to correct for sample loss and ionization variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring precise and accurate quantification of SPC.[1][8]

Key Biological Roles in Cellular Functions

SPC is a pleiotropic lipid mediator influencing a wide array of cellular activities:

-

Mitogenesis and Cell Proliferation: SPC is a potent mitogen for various cell types, including fibroblasts, and can stimulate DNA synthesis.[3][7] This effect is mediated through both protein kinase C (PKC)-dependent and -independent pathways.[6]

-

Cell Migration and Differentiation: SPC promotes the chemotactic migration and morphogenesis of endothelial cells, suggesting a role in angiogenesis.[9] It also induces the differentiation of human mesenchymal stem cells into smooth muscle-like cells via a TGF-β-dependent mechanism.[10][11]

-

Intracellular Calcium Mobilization: A hallmark of SPC signaling is the rapid and transient increase in intracellular free calcium ([Ca²⁺]i).[6][12] This occurs through the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum.[4]

-

Inflammation and Immunology: Under certain conditions, SPC can act as a pro-inflammatory mediator.[3] It also possesses immunomodulatory properties, such as inhibiting the differentiation of B cells into antibody-secreting plasma cells.[10]

-

Cardiovascular Regulation: In the cardiovascular system, SPC can induce the contraction of vascular smooth muscle and has been implicated in the pathophysiology of cardiovascular diseases.[10][13]

-

Cancer Biology: Increased concentrations of SPC are found in the malignant ascites of ovarian cancer patients.[4] It is actively studied for its role in the tumor microenvironment, where it can influence cancer cell proliferation, apoptosis, and migration.[4][10]

Signaling Pathways of Sphingosylphosphorylcholine

SPC exerts its effects through a complex network of signaling pathways, initiated by both cell surface receptors and intracellular targets.

G-Protein-Coupled Receptor (GPCR)-Mediated Signaling

SPC is recognized as a high-affinity ligand for several members of the GPCR family. However, it's noteworthy that some initial findings regarding high-affinity receptors have been retracted, indicating complexity in the field.[3] Despite this, several receptors are consistently implicated in SPC signaling.[14][15][16] Binding to these receptors typically activates heterotrimeric G-proteins (e.g., Gᵢ, Gq), which in turn initiate downstream signaling cascades.[11][16] SPC can also act as a low-affinity agonist for certain S1P and LPA receptors.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS NO.: 2260670-14-0 | GlpBio [glpbio.cn]

- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosylphosphorylcholine-biological functions and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosylphosphorylcholine induces endothelial cell migration and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosylphosphorylcholine (SPC) – Bioactive Lipid Research [benchchem.com]

- 11. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosylphosphorylcholine and sphingosine-1-phosphate mobilize cytosolic calcium through different mechanisms in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development | Journal of Neuroscience [jneurosci.org]

- 16. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Sphingosylphosphorylcholine-d7 Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade initiated by Sphingosylphosphorylcholine (SPC), a bioactive lysosphingolipid involved in a myriad of cellular processes. While this document refers to Sphingosylphosphorylcholine-d7 (SPC-d7), a deuterated analogue, its signaling activities are considered identical to that of endogenous SPC. SPC-d7 is primarily utilized as an internal standard in mass spectrometry-based quantification. This guide will delve into the core signaling pathways, present quantitative data for receptor interactions, and provide detailed experimental protocols for investigating this cascade.

The Sphingosylphosphorylcholine Signaling Nexus

Sphingosylphosphorylcholine is a metabolite of sphingomyelin (B164518) and acts as an extracellular signaling molecule by binding to specific G protein-coupled receptors (GPCRs). While initial studies suggested interactions with sphingosine-1-phosphate (S1P) receptors, further research has identified Ovarian Cancer G-protein-coupled Receptor 1 (OGR1) and GPR12 as high-affinity receptors for SPC.[1][2] Binding of SPC to these receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins, including Gαi/o and Gαq.

Activation of these G proteins leads to the modulation of several key downstream effector pathways:

-

Intracellular Calcium (Ca2+) Mobilization: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

RhoA Activation: The Gα12/13 pathway, and to some extent other G proteins, can lead to the activation of the small GTPase RhoA. Active, GTP-bound RhoA plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.

-

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: SPC-mediated signaling can converge on the activation of the ERK1/2 (also known as p44/42 MAPK) pathway. This activation can be triggered by both G protein-dependent and β-arrestin-mediated pathways and is a central regulator of cell proliferation, differentiation, and survival.[3]

Quantitative Analysis of SPC Receptor Interaction

The affinity and potency of SPC at its receptors are critical parameters for understanding its biological function. The following table summarizes key quantitative data from the literature.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Sphingosylphosphorylcholine (SPC) | OGR1 | Radioligand Binding | Kd | 33.3 nM | [1] |

| Sphingosylphosphorylcholine (SPC) | GPR12 | GIRK Current Activation in Xenopus Oocytes | EC50 | 32 nM | [2] |

Visualizing the SPC Signaling Cascade and Experimental Workflows

To provide a clear visual representation of the SPC signaling pathway and the experimental procedures used to investigate it, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the SPC signaling cascade.

Radioligand Competition Binding Assay for Receptor Affinity (Kd/Ki) Determination

This protocol is adapted for determining the binding affinity of SPC by competing with a radiolabeled ligand for S1P receptors, which can also bind SPC, or for OGR1/GPR12 if a suitable radioligand is available.[4][5][6]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., OGR1, GPR12, or S1P receptors).

-

Radioligand (e.g., [32P]S1P).[4]

-

Unlabeled SPC-d7.

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA.[4]

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer with or without unlabeled SPC-d7 at various concentrations (for competition curve).

-

50 µL of diluted cell membranes (typically 5-20 µg of protein).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled SPC-d7. Determine the IC50 value (the concentration of SPC-d7 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration upon stimulation with SPC-d7 using the ratiometric fluorescent indicator Fura-2 AM.[7][8][9][10][11]

Materials:

-

Cells cultured on glass coverslips or in a 96-well imaging plate.

-

Fura-2 AM (acetoxymethyl ester).

-

Anhydrous DMSO.

-

Pluronic F-127 (optional, to aid dye loading).

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without calcium.

-

Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Procedure:

-

Cell Preparation: Plate cells on coverslips or in an appropriate imaging plate and allow them to adhere and reach the desired confluency.

-

Dye Loading:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in HBSS (containing calcium) to a final working concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can improve dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Calcium Measurement:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add SPC-d7 at the desired concentration and continuously record the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient. For quantitative measurements, calibration can be performed using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations.

RhoA Activation Pull-Down Assay

This protocol details the detection of active, GTP-bound RhoA using a pull-down assay with a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin.[12][13][14][15][16]

Materials:

-

Cells cultured to 80-90% confluency.

-

Stimulation medium and SPC-d7.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, with protease and phosphatase inhibitors).

-

Rhotekin-RBD agarose (B213101) beads or GST-Rhotekin-RBD fusion protein and glutathione (B108866) agarose beads.

-

Anti-RhoA antibody.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Stimulation and Lysis:

-

Starve cells in serum-free medium for several hours.

-

Stimulate cells with SPC-d7 for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10-15 minutes at 4°C.

-

-

Pull-Down of Active RhoA:

-

Normalize the protein concentration of the lysates.

-

Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Save a small aliquot of the total lysate for input control.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Also, run the total lysate samples to show equal loading of total RhoA.

-

-

Data Analysis: Quantify the band intensity of the pulled-down active RhoA and normalize it to the total RhoA in the input lysates.

Phospho-ERK1/2 Detection by Western Blotting

This protocol outlines the detection of phosphorylated (activated) ERK1/2 by Western blotting.[17][18][19][20][21]

Materials:

-

Cultured cells.

-

SPC-d7 for stimulation.

-

Ice-cold PBS.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE and Western blotting equipment and reagents.

-

Chemiluminescence substrate (ECL).

Procedure:

-

Cell Treatment and Lysis:

-

Grow cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with SPC-d7 for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

-

References

- 1. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Sphingosylphosphorylcholine activation of mitogen-activated protein kinase in Swiss 3T3 cells requires protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. hellobio.com [hellobio.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. abcam.com [abcam.com]

- 15. Pull-Down Assay [bio-protocol.org]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. 3.4. Western Blotting and Detection [bio-protocol.org]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 20. benchchem.com [benchchem.com]

- 21. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingosylphosphorylcholine-d7 Protein Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding interactions of Sphingosylphosphorylcholine-d7 (SPC-d7). It is designed to serve as a core resource for researchers, scientists, and drug development professionals working with this bioactive lipid. This document details the known protein targets of SPC, summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and visualizes the key signaling pathways involved.

Sphingosylphosphorylcholine (B14255) (SPC) is a naturally occurring lysophospholipid involved in a multitude of cellular processes.[1] Its deuterated analog, this compound (SPC-d7), is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses due to its similar physicochemical properties to the endogenous molecule.[1][2] For the purposes of protein binding and biological activity, SPC-d7 is considered functionally equivalent to SPC.

Protein Targets and Binding Affinities

SPC interacts with several G protein-coupled receptors (GPCRs), modulating a variety of downstream signaling cascades. The primary known protein targets for SPC include Ovarian Cancer G protein-coupled Receptor 1 (OGR1), GPR4, and GPR12. While some studies have suggested potential interactions with Sphingosine-1-Phosphate (S1P) receptors, these are generally of lower affinity.[3][4]

| Target Protein | Ligand | Binding Affinity (Kd/EC50) | Cell System | Reference |

| OGR1 (GPR68) | SPC | Kd = 33.3 nM | OGR1-transfected cells | |

| GPR4 | SPC | Kd = 36 nM | GPR4-transfected CHO cells | [5] |

| GPR12 | SPC | EC50 = 32 nM | GPR12-transfected frog oocytes | [4] |

| GPR12 | S1P | EC50 = 3.1 µM | GPR12-transfected frog oocytes | [3] |

Signaling Pathways Modulated by SPC

The binding of SPC to its receptors initiates distinct downstream signaling pathways, which are often cell-type specific. These pathways play crucial roles in processes such as cell proliferation, survival, migration, and angiogenesis.[6][7]

OGR1 Signaling Pathway

OGR1, also known as GPR68, is a proton-sensing receptor that is also activated by SPC. Upon SPC binding, OGR1 primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). OGR1 activation can also lead to the activation of the Rho signaling pathway and has been implicated in endoplasmic reticulum (ER) stress via the IRE1α/JNK pathway.[8][9][10][11]

OGR1 Signaling Cascade

GPR4 Signaling Pathway

GPR4 is another high-affinity receptor for SPC. The interaction between SPC and GPR4 has been shown to be crucial for endothelial cell function and angiogenesis.[6] GPR4 signaling is pertussis toxin-sensitive, suggesting the involvement of a Gi heterotrimeric G protein.[12][5] Activation of GPR4 by SPC leads to the stimulation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and growth. Furthermore, SPC-induced GPR4 signaling can transactivate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), amplifying pro-angiogenic signals.[6] Some studies also suggest that GPR4 can constitutively inhibit ERK1/2 activation in a ligand-independent manner.[13]

GPR4 Signaling Cascade

GPR12 Signaling Pathway

GPR12 is an orphan receptor for which SPC has been identified as a high-affinity ligand.[3][4] GPR12 signaling is complex, as it appears to couple to both Gs and Gi proteins.[14] Coupling to Gs leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[14] Conversely, its coupling to Gi, which is pertussis toxin-sensitive, can lead to the mobilization of intracellular calcium.[3][4][14] GPR12 activation by SPC has been linked to the promotion of cell proliferation and survival, potentially through the activation of the ERK1/2 signaling pathway.[15]

GPR12 Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between SPC-d7 and its protein targets.

Radioligand Binding Assay for SPC Receptor Affinity

This protocol is adapted for determining the binding affinity of SPC or its analogs to its receptors expressed in cell membranes.

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

MgCl2

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

[3H]-SPC (radiolabeled ligand)

-

Unlabeled SPC (for competition)

-

Cell membranes expressing the receptor of interest (e.g., OGR1, GPR4, or GPR12)

-

96-well filter plates (GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.1% fatty acid-free BSA.

-

Membrane Preparation: Thaw the cell membranes on ice and dilute them in the assay buffer to a final concentration of 5-10 µg of protein per well.

-

Ligand Preparation: Prepare serial dilutions of unlabeled SPC in the assay buffer. Prepare a working solution of [3H]-SPC at a concentration near its Kd value.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled SPC at various concentrations (for competition). Add 50 µL of the diluted cell membranes to each well.

-

Incubation: Add 50 µL of [3H]-SPC to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a 96-well GF/B filter plate pre-soaked in assay buffer. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (counts in the presence of a high concentration of unlabeled SPC) from total binding. Plot the specific binding as a function of the unlabeled SPC concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free technique to measure the real-time binding kinetics of SPC to its receptors.[7][16][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or L1 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified receptor protein

-

Running buffer (e.g., HBS-EP+)

-

SPC-d7 solutions at various concentrations

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified receptor protein over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the chip with running buffer.

-

Inject a series of concentrations of SPC-d7 over the immobilized receptor surface and a reference surface (without receptor).

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, inject running buffer to monitor the dissociation of the SPC-d7 from the receptor.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound SPC-d7 from the receptor surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Surface Plasmon Resonance Workflow

Affinity Chromatography for Protein Pull-Down

Affinity chromatography can be used to identify and isolate proteins that bind to SPC-d7 from a complex biological sample.[18][19][20]

Materials:

-

Affinity resin (e.g., NHS-activated Sepharose)

-

SPC analog with a linker for immobilization

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free SPC, or a low pH buffer like 0.1 M glycine, pH 2.5)

-

Protein sample (e.g., cell lysate)

-

Chromatography column

Procedure:

-

Ligand Immobilization:

-

Couple the SPC analog to the affinity resin according to the manufacturer's instructions.

-

Block any remaining active groups on the resin with the blocking buffer.

-

Wash the resin extensively to remove non-covalently bound ligand.

-

-

Column Packing and Equilibration:

-

Pack the SPC-coupled resin into a chromatography column.

-

Equilibrate the column with several column volumes of binding/wash buffer.

-

-

Sample Application:

-

Apply the protein sample to the equilibrated column. Allow the sample to flow through the column at a slow rate to facilitate binding.

-

-

Washing:

-

Wash the column with an extensive volume of binding/wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using the elution buffer. Collect the fractions.

-

-

Analysis:

-

Analyze the eluted fractions for the presence of proteins using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the SPC-binding proteins.

-

Affinity Chromatography Workflow

Conclusion

This compound, as a stable-isotope-labeled analog of SPC, is an invaluable tool for the quantitative analysis of this bioactive lipid. The understanding of its interactions with key protein targets such as OGR1, GPR4, and GPR12 is crucial for elucidating its role in health and disease. This technical guide provides a foundational resource for researchers in this field, offering a summary of binding data, detailed signaling pathways, and robust experimental protocols to further investigate the intricate biology of SPC. The continued exploration of SPC-protein interactions holds significant promise for the development of novel therapeutic strategies targeting a range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR4 plays a critical role in endothelial cell function and mediates the effects of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 8. Frontiers | Acid sensing to inflammaging: mechanisms and therapeutic promise of GPR68 (OGR1) in aging-related diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. OGR1 (GPR68) and TDAG8 (GPR65) Have Antagonistic Effects in Models of Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of pH-Sensing Receptor OGR1 (GPR68) Induces ER Stress Via the IRE1α/JNK Pathway in an Intestinal Epithelial Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. The G protein-coupled receptor GPR4 suppresses ERK activation in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Neurobiology and Pharmacology of GPR12 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]

- 17. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 18. conductscience.com [conductscience.com]

- 19. cube-biotech.com [cube-biotech.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preliminary Studies on Sphingosylphosphorylcholine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary studies and applications of Sphingosylphosphorylcholine-d7 (SPC-d7). While Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lipid mediator implicated in a variety of physiological and pathological processes, its deuterated isotopologue, SPC-d7, serves as a critical tool for its precise and accurate quantification in biological matrices. This document details the role of SPC-d7 as an internal standard in mass spectrometry-based analytical methods, outlines a comprehensive experimental protocol for its use, and presents hypothetical quantitative data to illustrate method validation. Furthermore, this guide explores the known signaling pathways of SPC that can be investigated using SPC-d7 as a research tool and provides visual representations of these pathways and experimental workflows.

Introduction to Sphingosylphosphorylcholine (SPC)

Sphingosylphosphorylcholine (SPC) is a naturally occurring lysosphingolipid that has been identified in various tissues and biological fluids. It is structurally related to other well-characterized sphingolipid mediators like sphingosine-1-phosphate (S1P).[1] Emerging research has demonstrated that SPC is not merely an inert metabolic intermediate but a potent signaling molecule involved in a diverse range of cellular processes. These include cell proliferation, migration, inflammation, and calcium mobilization.[2][3][4] Dysregulation of SPC levels has been associated with several pathological conditions, making it a molecule of interest for drug development and biomarker discovery.

This compound (SPC-d7): The Analytical Tool

This compound (SPC-d7) is a stable isotope-labeled form of SPC where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling renders SPC-d7 chemically identical to SPC in terms of its physicochemical properties, such as extraction efficiency and chromatographic behavior. However, its increased mass allows it to be distinguished from the endogenous, non-labeled SPC by mass spectrometry.

The primary application of SPC-d7 is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of SPC-d7 to a biological sample at the beginning of the sample preparation process, it is possible to account for sample loss during extraction and variations in instrument response. This isotope dilution mass spectrometry (ID-MS) approach is the gold standard for accurate and precise quantification of endogenous analytes in complex biological matrices.

Quantitative Data Presentation

The use of SPC-d7 as an internal standard allows for the development of robust and reliable quantitative methods for SPC. Below is a table summarizing hypothetical validation data for a typical LC-MS/MS method for the quantification of SPC in human plasma using SPC-d7.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | ± 15% |

| Matrix Effect | Minimal |

| Recovery | Consistent and reproducible |

This table represents typical performance characteristics of a validated LC-MS/MS assay and is for illustrative purposes only.

Experimental Protocols

This section outlines a detailed methodology for a hypothetical study aimed at quantifying endogenous SPC levels in cultured cells and assessing the effect of exogenous SPC on a specific signaling pathway, using SPC-d7 as an internal standard.

Quantification of Endogenous SPC in Cultured Cells using LC-MS/MS

Objective: To accurately measure the concentration of SPC in a cell lysate.

Materials:

-

Cultured cells (e.g., human aortic endothelial cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold, LC-MS grade

-

This compound (SPC-d7) internal standard solution (100 ng/mL in methanol)

-

Water, LC-MS grade

-

Chloroform (B151607), LC-MS grade

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 1 mL of ice-cold methanol.

-

Scrape the cells and transfer the lysate to a clean glass tube.

-

-

Internal Standard Spiking:

-

Add a known amount (e.g., 10 µL) of the SPC-d7 internal standard solution to the cell lysate.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

To the methanol lysate, add 0.5 mL of chloroform and 0.4 mL of water.

-

Vortex thoroughly for 1 minute to form a single phase.

-

Add an additional 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

-

Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Transfer the organic phase to a new glass tube.

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both endogenous SPC and the SPC-d7 internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the SPC and SPC-d7 MRM transitions.

-

Calculate the ratio of the peak area of SPC to the peak area of SPC-d7.

-

Determine the concentration of SPC in the original sample by comparing this ratio to a standard curve prepared with known concentrations of SPC and a fixed concentration of SPC-d7.

-

Investigating the Effect of SPC on ERK Phosphorylation

Objective: To determine if SPC treatment leads to the activation of the MAPK/ERK signaling pathway in cultured cells.

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with varying concentrations of SPC (e.g., 0, 1, 5, 10 µM) for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the levels of ERK phosphorylation in SPC-treated cells to the untreated control.

-

Signaling Pathways and Visualizations

SPC exerts its biological effects by activating complex intracellular signaling cascades. While the exact receptor profile is still under investigation, evidence suggests that SPC can signal through G-protein coupled receptors (GPCRs), including some S1P receptors and potentially the Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[5][6][7] Activation of these receptors can lead to downstream events such as the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway and the mobilization of intracellular calcium.[2][3][8]

Below are diagrams created using the DOT language to visualize a typical experimental workflow and a key signaling pathway of SPC.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of endogenous SPC. Its use as an internal standard in LC-MS/MS-based methods allows researchers to precisely measure SPC levels in various biological samples, thereby facilitating the investigation of its physiological and pathological roles. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for scientists and drug development professionals interested in the burgeoning field of sphingolipid research. Further studies leveraging SPC-d7 are poised to unravel the intricate functions of SPC and may lead to the identification of new therapeutic targets for a range of diseases.

References

- 1. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Sphingosylphosphorylcholine induces a hypertrophic growth response through the mitogen-activated protein kinase signaling cascade in rat neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosylphosphorylcholine antagonizes proton-sensing ovarian cancer G-protein-coupled receptor 1 (OGR1)-mediated inositol phosphate production and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of MEK-ERK pathway in sphingosylphosphorylcholine-induced cell death in human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolism of Sphingosylphosphorylcholine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a significant role in a multitude of cellular processes, including cell growth, differentiation, and signaling.[1] Its deuterated isotopologue, Sphingosylphosphorylcholine-d7 (SPC-d7), serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of the metabolic pathways of SPC, which are presumed to be largely mirrored by SPC-d7, while also considering potential kinetic isotope effects. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Metabolic Pathways of Sphingosylphosphorylcholine

The metabolism of Sphingosylphosphorylcholine is primarily governed by the enzymatic activities of neutral sphingomyelinases and autotaxin, leading to the formation of key signaling molecules.

Hydrolysis by Neutral Sphingomyelinase (nSMase)

Neutral sphingomyelinases (nSMases) are a class of phospholipases C that catalyze the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine (B91661). These enzymes have also been shown to efficiently hydrolyze SPC. This reaction cleaves the phosphocholine headgroup from SPC, yielding sphingosine (B13886) and phosphocholine.

Reaction: Sphingosylphosphorylcholine + H₂O --(nSMase)--> Sphingosine + Phosphocholine

Conversion to Sphingosine-1-Phosphate (S1P) by Autotaxin (ATX)

Autotaxin (ATX) is a secreted lysophospholipase D that is a key enzyme in the production of the potent signaling lipid, lysophosphatidic acid (LPA). ATX also exhibits substrate specificity for SPC, catalyzing its conversion to another critical signaling molecule, sphingosine-1-phosphate (S1P).[1][2][3] This conversion is a crucial step in the generation of extracellular S1P, which is involved in a wide array of physiological and pathological processes.

Reaction: Sphingosylphosphorylcholine --(Autotaxin)--> Sphingosine-1-Phosphate + Choline

Potential Isotope Effects of Deuterium (B1214612) Labeling

For the nSMase- and ATX-catalyzed reactions, the primary bonds being cleaved are not the C-D bonds of the sphingosine backbone. Therefore, significant primary kinetic isotope effects are not expected. However, secondary KIEs could subtly influence the reaction rates. Researchers using SPC-d7 as a tracer for metabolic flux analysis should be aware of these potential, albeit likely minor, isotopic effects.[4][5]

Signaling Pathways

Sphingosylphosphorylcholine and its primary metabolite, sphingosine-1-phosphate, are potent signaling molecules that exert their effects through G protein-coupled receptors (GPCRs), influencing a variety of downstream cellular responses.

Quantitative Data

The following table summarizes the known quantitative data related to the metabolism of Sphingosylphosphorylcholine. It is important to note that these values are for the unlabeled compound and may vary slightly for SPC-d7 due to potential isotope effects.

| Parameter | Enzyme | Value | Organism/System | Reference |

| Km | Autotaxin | 0.23 ± 0.07 mM | Recombinant Human | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the metabolism of Sphingosylphosphorylcholine, which can be adapted for this compound.

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is adapted from established methods for measuring nSMase activity.[6]

Materials:

-

Cell lysates or purified nSMase

-

This compound (substrate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

Reaction termination solution: Chloroform/Methanol (2:1, v/v)

-

LC-MS/MS system for quantification of the product, sphingosine-d7

Procedure:

-

Prepare cell lysates or purified enzyme in assay buffer.

-

Add this compound to the enzyme preparation to a final concentration in the range of 10-100 µM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipid products.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of sphingosine-d7 produced using a validated LC-MS/MS method.

Autotaxin (ATX) Activity Assay

This protocol is based on methods for measuring ATX activity using SPC as a substrate.[7][8]

Materials:

-

Recombinant ATX or biological fluid (e.g., serum) containing ATX

-

This compound (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂

-

Reaction termination solution: 1% Formic Acid in Acetonitrile

-

LC-MS/MS system for quantification of the product, sphingosine-1-phosphate-d7

Procedure:

-

Dilute recombinant ATX or biological sample in assay buffer.

-

Add this compound to the enzyme preparation to a final concentration in the range of 10-100 µM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

-

Terminate the reaction by adding an equal volume of ice-cold 1% formic acid in acetonitrile.

-

Centrifuge to pellet precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the amount of sphingosine-1-phosphate-d7 produced using a validated LC-MS/MS method.

Conclusion

This technical guide provides a comprehensive overview of the metabolism of Sphingosylphosphorylcholine, serving as a foundational resource for studies involving its deuterated analog, this compound. The primary metabolic fates of SPC are hydrolysis to sphingosine by neutral sphingomyelinases and conversion to the potent signaling lipid sphingosine-1-phosphate by autotaxin. While direct metabolic data for SPC-d7 is limited, the provided pathways and protocols for the unlabeled compound offer a robust starting point for researchers. It is imperative for investigators to consider potential kinetic isotope effects when interpreting data from studies utilizing SPC-d7 as a metabolic tracer. Further research is warranted to elucidate the precise metabolic differences, if any, between SPC and SPC-d7 to enhance the accuracy of its application in quantitative and metabolic studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Autotaxin hydrolyzes sphingosylphosphorylcholine to produce the regulator of migration, sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope sensitive branching and kinetic isotope effects in the reaction of deuterated arachidonic acids with human 12- and 15-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 7. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sphingosylphosphorylcholine-d7: A Technical Guide to its Role in Lipid Raft Formation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid, has garnered significant attention for its multifaceted roles in cellular signaling.[1][2] Found in blood plasma, its levels can be elevated in various pathological states, implicating it in diseases ranging from cancer to atopic dermatitis.[1] SPC exerts its effects through various mechanisms, including acting as a ligand for G protein-coupled receptors (GPCRs) and by modulating the biophysical properties of cellular membranes, particularly the specialized microdomains known as lipid rafts.[3][4][5]

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[6][7] These domains serve as crucial platforms for signal transduction by concentrating or excluding signaling molecules.[6][8] The interaction of SPC with these rafts is an area of active investigation, with evidence suggesting that SPC can directly influence raft-dependent signaling pathways.[4]

This technical guide explores the role of Sphingosylphosphorylcholine-d7 (SPC-d7), a deuterated analog of SPC, in the study of lipid raft formation and function. While direct studies on SPC-d7's impact on raft formation are emerging, its utility as a stable isotope-labeled probe in advanced analytical techniques provides a powerful tool to dissect the intricate relationship between SPC and these critical membrane microdomains. Deuterated sphingolipids are valuable in various research applications, including NMR studies and as internal standards for mass spectrometry to ensure accurate quantification in lipidomics.[9][10]

Sphingosylphosphorylcholine and Lipid Raft Interaction

SPC, being a sphingolipid itself, is postulated to directly interact with and integrate into lipid rafts.[4] These cholesterol- and sphingolipid-rich domains are characterized by a more ordered lipid packing compared to the surrounding disordered membrane.[11] The incorporation of SPC can potentially alter the local membrane fluidity and organization, thereby influencing the recruitment and activity of raft-associated proteins.

Evidence suggests that the signaling effects of SPC can be dependent on the integrity of lipid rafts. Disruption of these domains, for instance by depleting cholesterol with methyl-β-cyclodextrin (MβCD), has been shown to impair SPC-mediated signaling cascades.[3] This indicates that lipid rafts may serve as essential platforms for SPC to exert its biological functions.

Signaling Pathways Modulated by SPC in Lipid Rafts

SPC can influence a variety of signaling pathways, and its localization within lipid rafts is thought to be a key aspect of this regulation. While a specific high-affinity receptor for SPC remains a topic of research, it is known to act as a low-affinity agonist at sphingosine-1-phosphate (S1P) receptors, which are often localized to lipid rafts.[2][4][12][13]

One of the key pathways influenced by SPC is the RhoA-ROCK pathway, which is crucial for processes like vasoconstriction. The disruption of lipid rafts has been shown to inhibit SPC-induced calcium sensitization, suggesting that the initial signaling events occur within these domains.[3] Furthermore, SPC can modulate the localization of cell adhesion molecules like ICAM-1 and VCAM-1 within lipid rafts, thereby affecting cell-cell interactions.[4]

The following diagram illustrates a potential signaling pathway for SPC involving lipid rafts:

Experimental Protocols

The study of SPC's role in lipid raft formation and signaling necessitates robust experimental protocols. The use of SPC-d7 is particularly advantageous in quantitative mass spectrometry-based lipidomics to trace its metabolic fate and incorporation into different membrane fractions.

Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation

This is a classical and widely used method for isolating detergent-resistant membranes (DRMs), which are considered a biochemical representation of lipid rafts.[14][15]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

-

Sucrose solutions (e.g., 80%, 40%, 30%, and 5% w/v in TNE buffer)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Homogenization: Homogenize the cell lysate using a Dounce homogenizer or by sonication.

-

Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Layer the 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with decreasing concentrations of sucrose solutions (e.g., 30% and then 5%).

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: After centrifugation, lipid rafts will be visible as an opaque band at the interface of the 5% and 30% sucrose layers.[16] Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the protein and lipid composition of each fraction. The presence of lipid raft markers (e.g., flotillin, caveolin) and the absence of non-raft markers can be confirmed by Western blotting.[17] The lipid composition, including the presence of SPC-d7, can be determined by mass spectrometry.

The following diagram outlines the workflow for lipid raft isolation:

References

- 1. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosylphosphorylcholine inhibits macrophage adhesion to vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases. | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Lipid Dynamics and Domain Formation in Model Membranes Composed of Ternary Mixtures of Unsaturated and Saturated Phosphatidylcholines and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosylphosphorylcholine-biological functions and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biochem.wustl.edu [biochem.wustl.edu]

Methodological & Application

Application Note: Quantitative Analysis of Sphingosylphosphorylcholine in Biological Matrices using a Validated LC-MS/MS Method with Sphingosylphosphorylcholine-d7 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sphingosylphosphorylcholine (SPC) in biological samples. The method utilizes a stable isotope-labeled internal standard, Sphingosylphosphorylcholine-d7 (SPC-d7), to ensure high accuracy and precision. The protocol described herein is applicable to researchers, scientists, and drug development professionals investigating the role of SPC in various physiological and pathological processes.

Introduction

Sphingosylphosphorylcholine is a bioactive lysosphingolipid that has been implicated in a variety of cellular processes, including cell proliferation, calcium mobilization, and inflammation. Accurate and reliable quantification of SPC in biological matrices is crucial for understanding its physiological functions and its role in disease. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of SPC concentrations, employing a straightforward sample preparation protocol and a rapid chromatographic separation.

Experimental

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of SPC from plasma or serum samples.

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the this compound internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 30% B

-

3.6-5.0 min: Re-equilibration at 30% B

-